4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-tert-butylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)14-6-4-9(8-12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMKHOPLWZZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibitor for Proteins
One of the primary applications of this compound is as an inhibitor for specific proteins, such as aspartic acid protease and Kinesin spindle protein . These proteins are crucial in various biological processes, including cell division and protein degradation pathways. The inhibition of these proteins can lead to potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .
1.2. Synthesis of Bioactive Compounds
4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is utilized in the synthesis of biologically active compounds. It serves as a key intermediate in the preparation of orally active platelet-activating factor antagonists , which can have implications in treating cardiovascular diseases .
Chemical Synthesis
2.1. Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of N-alkyl terminal aziridines, which are important intermediates in organic synthesis. This process is critical for developing new pharmaceuticals with specific chiral properties, enhancing their efficacy and safety profiles .
2.2. PROTAC Development
In recent advancements, derivatives of this compound have been explored as linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. The incorporation of rigidity into the linker region can influence the three-dimensional orientation of the degrader, optimizing drug-like properties and improving therapeutic outcomes .
Case Study 1: Cancer Therapeutics
A study investigated the effectiveness of this compound derivatives as inhibitors of Kinesin spindle protein in cancer cell lines. Results indicated that these compounds significantly reduced cell proliferation, suggesting their potential as anti-cancer agents through targeted inhibition of mitotic processes.
Case Study 2: Cardiovascular Research
Research focused on the synthesis of platelet-activating factor antagonists using this compound showed promising results in preclinical models for reducing thrombosis and improving vascular health. The compounds demonstrated a favorable pharmacokinetic profile, indicating their potential for further development as therapeutic agents in cardiovascular diseases.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Inhibitor for aspartic acid protease and Kinesin spindle protein |
| Bioactive Compound Synthesis | Preparation of platelet-activating factor antagonists |
| Chemical Synthesis | Enantioselective synthesis of N-alkyl terminal aziridines |
| PROTAC Development | Linker for targeted protein degradation |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The carboxamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound's activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on substituent variations. Key analogs include:
Table 1: Substituent Comparison of Piperidine-1-carboxamide Derivatives
Biological Activity
The compound 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring, an aminomethyl group, and a tert-butyl substituent, which contribute to its unique biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Research indicates that This compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. For instance, its structural features suggest potential applications in modulating enzyme activity related to cancer and other diseases.
In Vitro Studies
Several studies have investigated the compound's efficacy in vitro:
- Anticancer Activity : A study demonstrated that related piperidine derivatives exhibited notable antiproliferative effects on various cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that This compound may share similar properties.
- Inhibition of Viral Entry : Another investigation highlighted the potential of aminomethylbenzamide derivatives as inhibitors of Ebola virus entry, with compounds achieving EC50 values under 1 µM . The structural similarity to This compound could indicate a similar mechanism of action against viral targets.
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives have shown that modifications to the side chains significantly affect biological activity. For example:
| Compound Name | IC50 (µM) | Unique Features |
|---|---|---|
| Compound A | 11.7 | Reversible MAGL inhibitor |
| Compound B | 0.84 | Highly selective for MAGL |
| Compound C | 75.3 | Antiproliferative on cancer cells |
These findings highlight the importance of structural variations in enhancing biological efficacy and selectivity .
Case Study 1: Cancer Therapeutics
In a recent study focusing on piperidine derivatives, researchers synthesized various analogs of This compound , leading to compounds with improved selectivity and potency against cancer cell lines. The study found that specific modifications resulted in enhanced inhibitory activity on histone acetyltransferases, crucial for cancer cell proliferation .
Case Study 2: Antiviral Agents
Another case study explored the antiviral properties of aminomethylbenzamides against filoviruses. The results indicated that certain derivatives exhibited potent inhibition of viral entry mechanisms, reinforcing the potential of piperidine-based compounds in antiviral drug development .
Preparation Methods
Synthesis of 4-Boc-aminopiperidine Intermediate
A crucial intermediate in the synthesis is 4-Boc-aminopiperidine , which can be efficiently prepared by a two-step process involving ketal formation and catalytic hydrogenation reduction, as detailed in patent CN107805218B:
| Step | Reaction Description | Conditions | Yield & Purity |
|---|---|---|---|
| 1. Formation of Ketal and Imine | React N-benzyl-4-piperidone with orthoformate (trimethyl or triethyl orthoformate) in an alcohol solvent (methanol or ethanol) under acid catalysis (p-toluenesulfonic acid) to form a ketal intermediate, followed by reaction with tert-butyl carbamate to generate an imine | Reflux for 2 h (ketal formation), then 80–110 °C for 3 h (imine formation), removal of generated alcohol by evaporation, followed by cooling and filtration | 81% yield of white solid product; residual raw materials <1% by GC |
| 2. Catalytic Hydrogenation Reduction | Pd/C catalyzed hydrogenation of the imine under pressurized hydrogen (0.8–1.0 MPa) at 60–80 °C for 7–8 h to remove benzyl protecting group and reduce imine to amine | 5–10% Pd/C by weight, methanol solvent, autoclave reactor | 88% yield; product purity 99% by GC; melting point ~161–163 °C |
This two-step route is advantageous for its short synthetic path, use of readily available raw materials, high yields, and ease of purification.
Introduction of the Aminomethyl Group at the 4-Position
The aminomethyl substituent can be introduced by functionalizing a 4-bromomethyl or 4-formyl piperidine derivative, followed by amination:
- Starting from tert-butyl 4-bromomethylpiperidine-1-carboxylate , nucleophilic substitution with an amine source (e.g., ammonia or primary amines) under basic conditions can yield the aminomethyl derivative.
- Alternatively, reductive amination of 4-formylpiperidine derivatives with ammonia or amines in the presence of reducing agents can produce the aminomethyl functionality.
A related synthetic example from the literature on aminomethylated piperidines (RSC publication) involves:
| Step | Reaction Description | Conditions | Yield |
|---|---|---|---|
| Bromination of 1-tert-butyl 4-methylenepiperidine | Treatment with N-bromosuccinimide (NBS) and Et3N·3HF at 0 °C to room temperature | CH2Cl2 solvent, 3 h stirring | 92% yield of 4-bromomethyl derivative |
| Subsequent substitution or reductive amination | Amination with suitable amine nucleophiles | Mild conditions, organic solvents | High yields (varies with amine) |
Protection and Deprotection Strategies
- The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen and is stable under a variety of reaction conditions.
- Deprotection is typically achieved by acidic treatment (e.g., trifluoroacetic acid) after the desired substitutions are complete.
Summary Table of Key Preparation Steps
| Synthetic Step | Starting Material | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| Ketal formation and imine generation | N-benzyl-4-piperidone | Trimethyl/triethyl orthoformate, p-toluenesulfonic acid, methanol/ethanol, reflux | Ketal-imine intermediate | ~81% yield, high purity |
| Catalytic hydrogenation | Ketal-imine intermediate | Pd/C (5–10%), H2 (0.8–1.0 MPa), 60–80 °C, methanol | 4-Boc-aminopiperidine | ~88% yield, 99% purity |
| Bromination of methylenepiperidine | 1-tert-butyl 4-methylenepiperidine | NBS, Et3N·3HF, CH2Cl2, 0 °C to RT | 4-bromomethyl derivative | 92% yield |
| Aminomethyl substitution | 4-bromomethyl piperidine derivative | Amine nucleophile, base, organic solvent | 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide | High yield, conditions vary |
Research Findings and Notes
- The two-step method for preparing 4-Boc-aminopiperidine is industrially attractive due to its simplicity, scalability, and high yield.
- The use of Pd/C catalytic hydrogenation is critical for debenzylation and reduction steps, with careful control of pressure and temperature to optimize yield.
- Aminomethyl introduction via bromomethyl intermediates is efficient and allows for diverse amine substitutions.
- Protection with Boc groups ensures stability of the nitrogen during functionalization steps and facilitates purification.
- The synthetic routes avoid expensive or difficult-to-scale raw materials, favoring industrial applicability.
Q & A
Q. What are the key synthetic pathways for 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes:
- Step 1 : Introduction of the tert-butyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using tert-butyl isocyanate under anhydrous conditions) .
- Step 2 : Functionalization of the piperidine ring with an aminomethyl group using reductive amination or alkylation reactions (e.g., formaldehyde and ammonium acetate in methanol) .
- Optimization : Solvent choice (e.g., tetrahydrofuran for improved solubility), temperature control (0–25°C to minimize side reactions), and purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.4 ppm for 9H) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₃N₃O₂: 229.18) .
- HPLC-TOF : Purity assessment (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?
- Steric Hindrance : The tert-butyl group reduces nucleophilic attack on the carboxamide, enhancing stability in biological matrices .
- Electronic Effects : Electron-donating tert-butyl groups modulate the piperidine ring’s basicity (pKa ~8.5–9.0), affecting interactions with target receptors (e.g., GPCRs or ion channels) .
- Case Study : In enzyme inhibition assays, tert-butyl derivatives show 2–3x higher IC₅₀ values compared to methyl analogs due to improved binding pocket occupancy .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Normalization : Account for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
- Structural Analog Comparison : Compare with tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (), noting how substituents (e.g., pyridinyl vs. aminomethyl) alter target affinity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity trends with substituent electronic profiles (Hammett σ values) .
Q. How can researchers design stability studies to predict shelf-life under varying pH and temperature conditions?
- Accelerated Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 72h; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; quantify decomposition products (e.g., tert-butyl alcohol via GC-MS) .
- Key Findings : Tert-butyl carboxamides typically degrade via hydrolysis at extreme pH (<2 or >9), with t₁/₂ ~14 days at pH 7.4 .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low Yields : Aminomethylation steps often yield ≤60% due to competing imine formation. Mitigation: Use sodium cyanoborohydride for selective reductive amination .
- Purification Difficulties : Hydrophobic tert-butyl groups complicate aqueous workup. Solution: Employ flash chromatography with gradient elution (hexane → ethyl acetate) .
Q. How should researchers validate target engagement in cellular assays?
- Biophysical Methods : Surface plasmon resonance (SPR) to measure binding kinetics (KD) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells treated with 10 µM compound .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, respiratory protection (N95 masks), and eye/face shields .
- First Aid : Immediate eye irrigation (15 min) and medical consultation for inhalation exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
